An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,8-dioxaspiro[3.4]octane-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with data from analogous structures to offer a comprehensive understanding of the spectral features of this unique spirocyclic aldehyde.
Introduction
5,8-Dioxaspiro[3.4]octane-2-carbaldehyde is a bifunctional molecule featuring a cyclobutane ring, a 1,3-dioxolane moiety, and an aldehyde group. The spirocyclic nature of the core, where the cyclobutane and dioxolane rings share a single quaternary carbon, creates a rigid three-dimensional structure with distinct electronic and steric environments. Understanding the precise chemical structure and stereochemistry through NMR spectroscopy is paramount for its application in medicinal chemistry and materials science. This guide will elucidate the expected ¹H and ¹³C NMR spectra, explain the underlying principles governing the chemical shifts and coupling constants, and provide a framework for the structural verification of this and related compounds.
While experimental spectra for this specific molecule are not widely published, this guide leverages established NMR principles and data from structurally related fragments and molecules to provide a robust prediction and interpretation.[1][2]
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of 5,8-dioxaspiro[3.4]octane-2-carbaldehyde is anticipated to exhibit distinct signals corresponding to the aldehyde, dioxolane, and cyclobutane protons. The chemical shifts are influenced by electronegativity, magnetic anisotropy, and through-space effects inherent to the spirocyclic system.
The Aldehydic Proton (H-9)
The most downfield signal in the spectrum will unequivocally belong to the aldehydic proton. This proton is directly attached to a carbonyl carbon and is significantly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O double bond.
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Expected Chemical Shift (δ): 9.5 - 10.0 ppm. This region is characteristic of aldehydic protons.[3]
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Multiplicity: It will appear as a doublet due to coupling with the adjacent methine proton (H-2) on the cyclobutane ring. The coupling constant (³J) is expected to be small, in the range of 1-3 Hz.
The Dioxolane Protons (H-6, H-7)
The four protons of the ethylene glycol ketal moiety are chemically equivalent due to rapid conformational flexing of the five-membered ring at room temperature.
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Expected Chemical Shift (δ): 3.8 - 4.2 ppm. These protons are attached to carbons adjacent to oxygen atoms, resulting in a downfield shift compared to simple alkanes.
-
Multiplicity: A singlet. Since all four protons are equivalent, they do not split each other.
The Cyclobutane Protons (H-1, H-2, H-3)
The protons on the cyclobutane ring will exhibit more complex signals due to their diastereotopic nature and restricted rotation. Unsubstituted cyclobutane protons resonate around 1.96 ppm.[4] However, the substitution pattern in 5,8-dioxaspiro[3.4]octane-2-carbaldehyde will lead to a wider dispersion of these signals.
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H-2 (Methine Proton): This proton is adjacent to the electron-withdrawing aldehyde group and will be the most downfield of the cyclobutane protons.
-
Expected Chemical Shift (δ): 2.8 - 3.2 ppm.
-
Multiplicity: A multiplet. It will be coupled to the aldehydic proton (H-9) and the adjacent methylene protons on the cyclobutane ring (H-1 and H-3).
-
-
H-1 and H-3 (Methylene Protons): These protons are diastereotopic and will have different chemical shifts. They are expected to resonate upfield from H-2 but downfield from unsubstituted cyclobutane.
-
Expected Chemical Shift (δ): 2.0 - 2.6 ppm.
-
Multiplicity: Each will likely appear as a complex multiplet due to geminal coupling with each other and vicinal coupling with H-2.
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| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Influencing Factors |
| Aldehyde-H | 9.5 - 10.0 | Doublet (d) | Anisotropy and inductive effect of C=O |
| Dioxolane-CH₂ | 3.8 - 4.2 | Singlet (s) | Electronegativity of adjacent oxygen atoms |
| Cyclobutane-CH (H-2) | 2.8 - 3.2 | Multiplet (m) | Inductive effect of CHO group |
| Cyclobutane-CH₂ (H-1, H-3) | 2.0 - 2.6 | Multiplet (m) | Ring strain and proximity to spiro center |
Predicted ¹³C NMR Spectrum: Structural Insights
The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule.
The Carbonyl Carbon (C-9)
The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear at the far downfield end of the spectrum.
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Expected Chemical Shift (δ): 195 - 205 ppm. This is a highly characteristic region for aldehyde carbonyl carbons.[3]
The Spiro Carbon (C-4)
The spirocyclic carbon, being a quaternary carbon bonded to four other carbons (or in this case, two carbons and two oxygens), has a unique chemical shift. Its connection to two electronegative oxygen atoms will shift it significantly downfield.
-
Expected Chemical Shift (δ): 90 - 110 ppm. The exact shift is sensitive to ring strain and substitution.
The Dioxolane Carbons (C-6, C-7)
The two methylene carbons of the dioxolane ring are equivalent and will give a single signal.
-
Expected Chemical Shift (δ): 60 - 70 ppm. This is a typical range for sp³ carbons singly bonded to an oxygen atom.
The Cyclobutane Carbons (C-1, C-2, C-3)
The carbons of the cyclobutane ring will be found in the aliphatic region of the spectrum. Unsubstituted cyclobutane resonates at approximately 22.4 ppm.[5]
-
C-2 (Methine Carbon): This carbon, bearing the aldehyde group, will be the most downfield of the cyclobutane carbons.
-
Expected Chemical Shift (δ): 45 - 55 ppm.
-
-
C-1 and C-3 (Methylene Carbons): These carbons will be in a more typical aliphatic region but will be influenced by the overall ring system.
-
Expected Chemical Shift (δ): 25 - 35 ppm.
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| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| Aldehyde-C=O | 195 - 205 | Carbonyl environment |
| Spiro-C | 90 - 110 | Quaternary nature, bonded to two oxygens |
| Dioxolane-CH₂ | 60 - 70 | Electronegativity of oxygen |
| Cyclobutane-CH | 45 - 55 | Attachment of the aldehyde group |
| Cyclobutane-CH₂ | 25 - 35 | Aliphatic sp³ carbon in a strained ring |
Experimental Protocols
For the successful acquisition of high-quality NMR spectra of 5,8-dioxaspiro[3.4]octane-2-carbaldehyde, the following protocol is recommended.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectra to the residual solvent peak, making the addition of TMS optional.[4][5][6]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Structural Elucidation Logic
The definitive assignment of the ¹H and ¹³C signals requires a combination of one-dimensional and two-dimensional NMR experiments.
Caption: Logic diagram for NMR-based structure elucidation.
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¹H NMR: Provides the initial overview of proton environments.
-
¹³C NMR (with DEPT): Confirms the number of unique carbons and distinguishes between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks. For instance, it will show a correlation between the aldehydic proton (H-9) and the methine proton (H-2), and between H-2 and the methylene protons (H-1, H-3).
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HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to its attached carbon. This is crucial for unambiguously assigning the carbon signals based on the more easily assigned proton signals.
By integrating the data from these experiments, a self-validating and complete structural assignment of 5,8-dioxaspiro[3.4]octane-2-carbaldehyde can be achieved with high confidence.
References
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